Rilmazafone hydrochloride

Catalog No.
S634471
CAS No.
85815-37-8
M.F
C21H21Cl3N6O3
M. Wt
511.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rilmazafone hydrochloride

CAS Number

85815-37-8

Product Name

Rilmazafone hydrochloride

IUPAC Name

5-[[(2-aminoacetyl)amino]methyl]-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1,2,4-triazole-3-carboxamide;hydrochloride

Molecular Formula

C21H21Cl3N6O3

Molecular Weight

511.8 g/mol

InChI

InChI=1S/C21H20Cl2N6O3.ClH/c1-28(2)21(32)20-26-17(11-25-18(30)10-24)29(27-20)16-8-7-12(22)9-14(16)19(31)13-5-3-4-6-15(13)23;/h3-9H,10-11,24H2,1-2H3,(H,25,30);1H

InChI Key

KHINGHZNENOVFD-UHFFFAOYSA-N

SMILES

Array

Synonyms

1-(2-(2-chlorobenzoyl)-4-chlorophenyl)-5-glycylaminomethyl-3-dimethylaminocarbonyl-1H-1,2,4-triazole hydrochloride, 450191-S, rilmazafone, rilmazafone hydrochloride, S 450191, S-450191

Canonical SMILES

CN(C)C(=O)C1=NN(C(=N1)CNC(=O)CN)C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl.Cl

Rilmazafone hydrochloride (CAS 85815-37-8) is a synthetic, water-soluble peptidoaminobenzophenone derivative that functions as a ring-opened prodrug to active benzodiazepines [1]. Unlike classical benzodiazepines, it lacks a fused benzene-diazepine ring and possesses no intrinsic affinity for GABA-A receptors until it undergoes enzymatic desglycylation by intestinal aminopeptidases and subsequent spontaneous cyclization into active metabolites like rilmazolam . Supplied as a hydrochloride salt, it offers superior aqueous solubility compared to traditional lipophilic hypnotics, making it highly relevant for specialized formulation development, pharmacokinetic modeling, and in vivo sleep research requiring delayed-onset, smooth-peak activation profiles.

Substituting rilmazafone hydrochloride with standard benzodiazepines (such as diazepam or triazolam) or its free base form critically compromises experimental and formulation integrity [1]. Standard benzodiazepines are highly lipophilic and practically insoluble in water, requiring organic cosolvents that can introduce vehicle-related toxicity or confounding variables in biological assays . Furthermore, because rilmazafone requires specific enzymatic cleavage by intestinal aminopeptidases to form its active triazolobenzodiazepine structure, it provides a unique absorption and metabolic delay that direct-acting receptor agonists cannot replicate. Finally, substituting the hydrochloride salt with the free base drastically reduces aqueous solubility, negating the primary formulation advantage of this specific compound [1].

Superior Aqueous Solubility via Hydrochloride Salt Formation

Rilmazafone hydrochloride is specifically synthesized as a water-soluble salt to overcome the severe solubility limitations of classical benzodiazepines . While traditional comparators like diazepam are practically insoluble in water (<1 mg/mL) and require complex lipid or organic solvent systems, rilmazafone hydrochloride is readily soluble in water and achieves ~250 mg/mL solubility in DMSO . This distinct physicochemical property allows for the preparation of stable, purely aqueous dosing solutions.

Evidence DimensionAqueous and solvent solubility
Target Compound DataSoluble in water; ~250 mg/mL in DMSO
Comparator Or BaselineDiazepam (practically insoluble in water)
Quantified DifferenceQualitative shift from practically insoluble to water-soluble; eliminating the need for organic cosolvents in aqueous media
ConditionsAmbient conditions; hydrochloride salt vs. free base classical benzodiazepines

Enables the development of liquid oral or parenteral formulations without the confounding toxicological effects of harsh organic cosolvents.

Zero Intrinsic Receptor Affinity Prior to Enzymatic Activation

Unlike standard benzodiazepines, rilmazafone hydrochloride is a ring-opened peptidoaminobenzophenone that exhibits zero intrinsic binding affinity for central GABA-A receptors prior to metabolic activation [1]. It strictly requires desglycylation by intestinal aminopeptidases followed by spontaneous cyclization to form the active triazolobenzodiazepine, rilmazolam . In contrast, direct-acting comparators like diazepam immediately bind to receptors upon systemic exposure.

Evidence DimensionPre-metabolic GABA-A receptor affinity
Target Compound DataInactive (no direct receptor binding)
Comparator Or BaselineDiazepam (high immediate receptor affinity)
Quantified DifferenceAbsolute requirement for aminopeptidase-mediated activation vs. immediate direct agonism
ConditionsIn vitro receptor binding assays vs. in vivo intestinal metabolism models

Makes the compound an essential tool for studying prodrug activation kinetics and aminopeptidase-dependent drug delivery systems.

Enhanced Anxiolytic Potency at Lower Dosages

In comparative in vivo behavioral assays, rilmazafone hydrochloride demonstrates a higher anxiolytic potency than classical baselines [1]. When evaluated in mice using an elevated plus-maze model, short-acting benzodiazepine hypnotics including rilmazafone were found to be significantly more potent, achieving desired anxiolytic-like effects at smaller doses compared to the diazepam control[2].

Evidence DimensionAnxiolytic efficacy in elevated plus-maze
Target Compound DataHigh potency at smaller doses
Comparator Or BaselineDiazepam (requires higher relative doses)
Quantified DifferenceRilmazafone achieves equivalent or superior anxiolytic effects at lower relative doses than diazepam
ConditionsIn vivo murine elevated plus-maze assay

Allows researchers to utilize lower dosing regimens in behavioral assays, minimizing dose-dependent off-target toxicity.

Minimized Residual Motor Confound in Elderly Subject Models

Rilmazafone hydrochloride is optimized for a favorable residual effect profile, which is critical when assessing cognitive or physical endpoints post-sedation [1]. In comparative functional assessments, administration of 1 mg rilmazafone hydrochloride demonstrated superior steadiness in static and dynamic balance (Body Sway Test and Functional Reach Test) compared to older benzodiazepines and other hypnotics, which often leave significant next-day physical impairment [2].

Evidence DimensionNext-day residual motor impairment
Target Compound DataImproved steadiness in Body Sway and Functional Reach tests
Comparator Or BaselineOlder generation benzodiazepines / Triazolam
Quantified DifferenceSignificant reduction in next-day balance disruption and motor impairment
ConditionsGeriatric functional assessment models evaluating morning-after residual effects

Ensures that post-sleep behavioral or cognitive assays in animal models are not confounded by lingering drug-induced motor deficits.

Aqueous Formulation and Liquid Dosing Development

Due to its water-soluble hydrochloride salt form, this compound is the ideal choice for developing liquid oral or parenteral solutions where the exclusion of harsh organic cosolvents (required for classical lipophilic benzodiazepines) is necessary .

Aminopeptidase-Dependent Prodrug Metabolism Studies

Because it lacks intrinsic GABA-A affinity and strictly requires intestinal aminopeptidase cleavage for activation, rilmazafone is a perfect model compound for evaluating gastrointestinal prodrug activation kinetics and targeted delivery mechanisms [1].

Anxiolytic Screening in Murine Models

Its superior potency at lower doses compared to diazepam makes it an excellent baseline or comparator compound for in vivo elevated plus-maze assays, allowing for reduced dosing volumes [2].

Behavioral Sleep Research in Aged or Vulnerable Models

Its minimal next-day residual motor impairment makes it highly suitable for sleep induction studies in geriatric animal models, ensuring that subsequent behavioral or cognitive testing is not confounded by lingering ataxia or balance deficits [3].

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

510.074072 Da

Monoisotopic Mass

510.074072 Da

Heavy Atom Count

33

UNII

25T258X8BV

Related CAS

99593-25-6 (Parent)

Other CAS

85815-37-8

Wikipedia

Rilmazafone hydrochloride

Dates

Last modified: 04-14-2024

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